5-Bromo-N-ethylpicolinamide
Overview
Description
5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the search results .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .
Scientific Research Applications
Telescoping Process in Drug Synthesis
5-Bromo-2-methylamino-8-methoxyquinazoline, an intermediate in drug discoveries, has been synthesized more efficiently by introducing a telescoping process. This method reduced isolation processes and increased total yield, contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial and Anti-inflammatory Activity
Compounds synthesized from reactions involving similar bromo compounds have demonstrated potent antibacterial activity and dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Application in Azo Dye Synthesis
3-Bromo-1,1,1-trifluoropropan-2-one, related to the compound , has been used in reactions to synthesize 4-trifluoromethylthiazoles, which are subsequently applied in azo dye synthesis (Tanaka et al., 1991).
PET Imaging in Melanoma Diagnosis
The derivative N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide has been evaluated as a PET imaging probe for the diagnosis of melanoma, showing strong/prolonged tumoral uptake and rapid background clearance, indicating potential as a novel PET imaging agent for melanoma (Pyo et al., 2020).
Monitoring Cellular Therapy in Parkinson Disease
N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide ((18)F-P3BZA) has been introduced as a PET radiotracer for monitoring cellular therapy in Parkinson's disease, showing high translational potential for understanding clinical trials (Kiessling, 2014).
Synthesis of Spiro-dienone Compounds
The photolysis of sodium salt of 2-bromo-N-ethyl-4'-hydroxybenzanilide led to the synthesis of spiro-dienone compounds, which were used in the synthesis of dl-mecambrine, dl-amurine, and dl-domesticine (Horii et al., 1974).
Imaging for Malignant Melanoma
18F-5-fluoro-N-(2-(diethylamino)ethyl) picolinamide (18F-5-FPN) was prepared and evaluated for its binding affinity with melanin, showing potential as a molecular probe for the diagnosis of malignant melanoma (Feng et al., 2016).
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .
Safety and Hazards
According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Relevant Papers
There are several papers related to brominated compounds, but none specifically about this compound. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .
properties
IUPAC Name |
5-bromo-N-ethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCYHHRHDNMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628489 | |
Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845305-88-6 | |
Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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